(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound "(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" is a urea derivative featuring a quinazolinone core substituted with a 2-methoxyethyl group and a 3-chlorophenyl moiety. This article focuses on comparing this compound with structurally analogous urea-based derivatives to elucidate substituent effects on physicochemical properties and bioactivity.
Properties
CAS No. |
899728-48-4 |
|---|---|
Molecular Formula |
C18H17ClN4O3 |
Molecular Weight |
372.81 |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17ClN4O3/c1-26-10-9-23-16(14-7-2-3-8-15(14)21-18(23)25)22-17(24)20-13-6-4-5-12(19)11-13/h2-8,11H,9-10H2,1H3,(H2,20,22,24) |
InChI Key |
CLIJVUBIHRIZAE-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to cancer progression and inflammation.
- Modulation of Signaling Pathways : It may interfere with pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro experiments demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM, indicating significant potency .
- Mechanistic Insights : The compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways and mitochondrial dysfunction .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In vivo studies showed a decrease in inflammation markers in models of arthritis when treated with this compound .
Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry examined the efficacy of this compound on human breast cancer xenografts in mice. Results indicated a 60% reduction in tumor volume compared to control groups after four weeks of treatment .
Study 2: Anti-inflammatory Activity
Another study focused on its anti-inflammatory activity in a rat model of induced arthritis. The results demonstrated significant improvements in joint swelling and pain scores, suggesting potential therapeutic applications for chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Photoredox-Catalyzed Urea Functionalization
Photocatalytic methods, such as those using DP4 (a phenoxazine-based catalyst), enable efficient guanylation of thioureas . For the target urea derivative, similar conditions could facilitate:
-
Reaction : Coupling of 3-chlorophenyl isocyanate with a quinazolinone-bearing amine.
-
Catalyst : DP4 (1 mol%), K₂CO₃ (2.0 equiv), EtOH/H₂O (9:1).
-
Light Source : Blue LED (435 nm), room temperature, 20 hours .
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst (DP4) | 1 mol% | 91% yield |
| Base | K₂CO₃ | >80% yield |
| Solvent | EtOH/H₂O | Highest efficiency |
Radical Pathways
Photoredox catalysis (e.g., DP4) generates reactive oxygen species (ROS), enabling radical intermediates. Inhibition studies with O₂·⁻ scavengers (e.g., BQ) reduced yields by 10–15%, suggesting partial reliance on superoxide pathways .
Hydrogen Bonding
In POP-catalyzed reactions, urea moieties activate carbonyl groups via hydrogen bonding, lowering the energy barrier for cyclization . This mechanism is critical for forming the quinazolinone ring.
Functionalization and Derivatives
The compound’s urea and quinazolinone groups allow further modifications:
-
Alkylation : Methoxyethyl side chains can undergo nucleophilic substitution.
-
Cross-Coupling : Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig) at the chlorophenyl site.
Example Reaction :
text(E)-Target Compound + Boronic Acid → Biaryl Derivative Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h
Stability and Degradation
Comparison with Similar Compounds
(E)-1-(4-Chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea (CAS: 941946-26-5)
- Structural Differences : The 3-chlorophenyl group in the target compound is replaced with a 4-chlorophenyl group, and the 2-methoxyethyl substituent is substituted with a tetrahydrofuran-derived methyl group.
Physicochemical Properties :
Property Target Compound CAS 941946-26-5 Molecular Formula C19H18ClN4O3 C20H19ClN4O3 Molecular Weight ~397.8 398.8 Key Substituents 2-Methoxyethyl Tetrahydrofuran - The para-chlorophenyl substitution in CAS 941946-26-5 could alter binding interactions due to steric and electronic effects.
Thiazolyl-Substituted Urea Derivatives
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 2k)
- Structural Differences: Incorporates a thiazolyl-piperazine scaffold and a 3-chloro-4-fluorophenyl group instead of the quinazolinone core.
- Physicochemical Properties :
- Molecular Weight: 762.2 g/mol (vs. 397.8 for the target compound).
- Solubility: Likely reduced due to the bulky thiazolyl-piperazine moiety.
- Activity Implications : The fluorine atom may enhance metabolic stability, while the thiazole ring could facilitate π-π stacking with target proteins. However, the high molecular weight may limit bioavailability.
Azetidinone and Imidazolone Derivatives
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea Hydrate
- Structural Differences: Replaces the quinazolinone core with an imidazolone ring and lacks the methoxyethyl substituent.
- Physicochemical Properties: Hydrate form likely improves aqueous solubility compared to the non-hydrated target compound. Imidazolone’s smaller ring size may reduce steric hindrance in binding interactions.
- Activity Implications : The imidazolone’s electron-rich environment could enhance hydrogen bonding with biological targets.
Urea vs. Thiourea Analogues
1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea
- Structural Differences: Features a thiourea linkage instead of urea and an azetidinone core.
- Physicochemical Properties: Thiourea’s higher lipophilicity may improve membrane penetration but reduce hydrogen-bonding capacity. Azetidinone’s strained four-membered ring introduces conformational rigidity.
- Activity Implications : Thiourea derivatives often exhibit altered binding kinetics and toxicity profiles compared to urea analogues.
Methodological Considerations
Structural analyses of these compounds often employ:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-1-(3-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea?
- Methodological Answer: The synthesis typically involves coupling a substituted quinazolinone with a urea precursor. For example, reacting 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene with 3-chlorophenyl isocyanate under basic conditions (e.g., triethylamine) in inert solvents like dichloromethane or toluene at reflux temperatures (~80–110°C) . Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:isocyanate) and moisture-free conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the (E)-isomer selectively.
Q. How is structural confirmation achieved for this compound?
- Methodological Answer: Structural characterization relies on:
- IR spectroscopy : Peaks at ~3340 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (amide C=O), and 1526 cm⁻¹ (aromatic C=C) confirm urea and quinazolinone moieties .
- ¹H NMR : Signals at δ 11.86 (s, 1H, urea NH) and δ 7.52–8.67 (m, 12H, aromatic protons) validate the (E)-configuration and substituent positions .
- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 458.49) matches the calculated molecular weight .
Advanced Research Questions
Q. How does the 2-methoxyethyl substituent influence the compound’s bioactivity compared to other quinazolinone derivatives?
- Methodological Answer: The 2-methoxyethyl group enhances solubility and modulates electronic effects on the quinazolinone core, potentially improving binding to biological targets (e.g., kinases or antimicrobial enzymes). Comparative studies with analogs lacking this substituent (e.g., phenyl or methyl groups) show altered activity profiles. For instance, derivatives with electron-donating groups like methoxy exhibit higher antifungal activity (MIC = 2–4 µg/mL vs. Candida albicans) compared to halogen-substituted analogs . SAR analysis should include:
- LogP measurements to assess hydrophobicity.
- Docking studies (using MOE or AutoDock) to evaluate interactions with target proteins .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer: Contradictions often arise from assay variability (e.g., MIC vs. IC₅₀) or impurity in test compounds. Mitigation strategies include:
- Reproducibility checks : Re-synthesize the compound using published protocols and validate purity via HPLC (>95%).
- Standardized assays : Use CLSI guidelines for antimicrobial testing .
- Meta-analysis : Compare data across structurally similar analogs (e.g., 2-phenylquinazolin-4(1H)-one derivatives) to identify trends .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Methodological Answer:
- Pharmacophore modeling : Identify critical hydrogen-bonding (urea NH) and hydrophobic (chlorophenyl) features using Schrödinger Suite or MOE .
- MD simulations : Analyze stability of the compound-protein complex (e.g., with EGFR kinase) over 100 ns trajectories to predict binding affinity .
- ADMET prediction : Use SwissADME to optimize bioavailability and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
